![molecular formula C22H30N4O2 B4066144 N-(3-methylphenyl)-3-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B4066144.png)
N-(3-methylphenyl)-3-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanamide
Vue d'ensemble
Description
The compound “N-(3-methylphenyl)-3-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanamide” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole derivatives involves the use of various reagents such as salicylhydrazide, phenyl hydrazine, 2-(4-bromophenyl)-1-(1-phenylethylidene)-hydrazine, 3-phenyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde, N,N-Dimethylaminomethylene-4-[3-(4-methylphenyl)-4-formyl-1H-pyrazol-1-yl]-benzenesulfonamide, HCl, ethyl acetate, hydrazine hydrate, acetonitrile, chloroform, ethanol, absolute methanol, AlamarBlue .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives was verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives was investigated towards selected nitrogen nucleophiles . Thiation and hydrolysis reactions of the tetrahydropyrimidine derivative were also investigated .
Applications De Recherche Scientifique
Antitumor Activity
Research on pyrimidinyl pyrazole derivatives, including those with phenylpiperazinyl groups, has shown that these compounds exhibit significant cytotoxicity against tumor cell lines. Some derivatives have demonstrated potent antitumor activity both in vitro and in vivo, without causing undesirable effects in animal models, suggesting their potential as cancer therapeutics (Naito et al., 2005).
Immunomodulating Activity
Condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides have been synthesized and evaluated for immunomodulating activity. These compounds were found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses, indicating their potential in immune system modulation and therapy for autoimmune diseases (Doria et al., 1991).
Antiulcer and Gastric Acid Antisecretory Activity
Studies on N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides have revealed their antisecretory activity against histamine-induced gastric acid secretion. These compounds displayed significant activity, suggesting their utility in developing therapies for gastrointestinal disorders such as ulcers and gastritis (Ueda et al., 1991).
Cannabinoid Receptor Antagonism
Research on pyrazole derivatives as cannabinoid receptor antagonists highlighted the importance of specific structural features for potent activity. These compounds may help characterize cannabinoid receptor binding sites and serve as pharmacological probes, potentially aiding in the development of treatments for conditions influenced by the endocannabinoid system (Lan et al., 1999).
Integrin-linked Kinase Inhibition
A novel ILK inhibitor identified from screening compound libraries exhibited high in vitro potency against cancer cell lines and facilitated the dephosphorylation of Akt and other ILK targets. This suggests the compound's potential in cancer therapy, particularly for tumors where ILK plays a key role in oncogenesis and progression (Lee et al., 2011).
Mécanisme D'action
The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Propriétés
IUPAC Name |
N-(3-methylphenyl)-3-[1-[3-(1-methylpyrazol-4-yl)propanoyl]piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-17-4-3-5-20(14-17)24-21(27)8-6-18-10-12-26(13-11-18)22(28)9-7-19-15-23-25(2)16-19/h3-5,14-16,18H,6-13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHHSLBWMNZATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)C(=O)CCC3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-3-[1-[3-(1-methylpyrazol-4-yl)propanoyl]piperidin-4-yl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



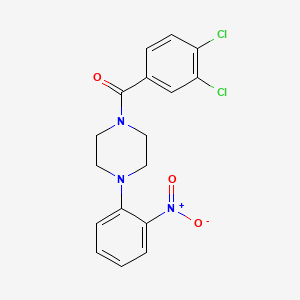
![N-(2-furylmethyl)-5-[(2-methoxy-4-propylphenoxy)methyl]-2-furamide](/img/structure/B4066068.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-isopropyl-N-methylacetamide](/img/structure/B4066076.png)

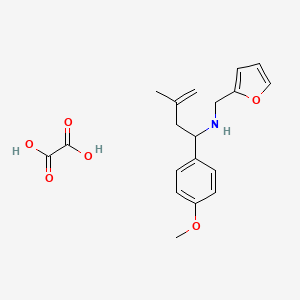
![methyl 4-(4-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4066091.png)
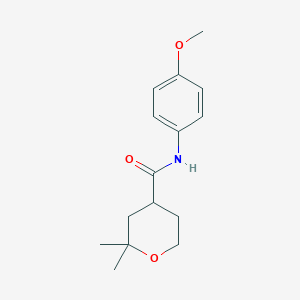
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4066107.png)
![4-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B4066109.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-morpholin-4-ylnicotinamide](/img/structure/B4066121.png)
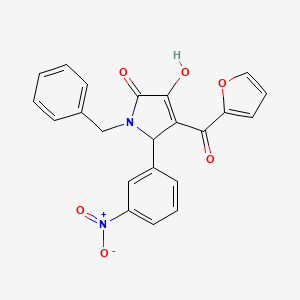
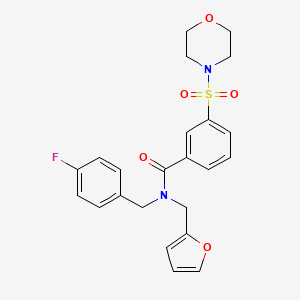
![1-[4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B4066150.png)
![2-{4-[4-nitro-3-(2-pyridinylthio)phenyl]-1-piperazinyl}ethanol](/img/structure/B4066155.png)